molecular formula C22H27N2O+ B11229824 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11229824
M. Wt: 335.5 g/mol
InChI Key: MADQYXXUKSEWQJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenyl and 3-methylphenyl derivatives with appropriate reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful selection of raw materials, precise control of reaction parameters, and thorough purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanone
  • 1-(3,4-Dimethylphenyl)ethanone
  • Pyridinium, 1-[(4-methylphenyl)sulfonyl]amino-, hydroxide

Uniqueness

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N2O+

Molecular Weight

335.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O/c1-16-7-6-8-19(14-16)23-15-22(25,24-12-5-4-9-21(23)24)20-11-10-17(2)13-18(20)3/h6-8,10-11,13-14,25H,4-5,9,12,15H2,1-3H3/q+1

InChI Key

MADQYXXUKSEWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=C(C=C(C=C4)C)C)O

Origin of Product

United States

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